molecular formula C16H22N6O6 B2611254 2-(2-((4-Amino-6-((2,5-dimethoxyphenyl)amino)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol CAS No. 674294-16-7

2-(2-((4-Amino-6-((2,5-dimethoxyphenyl)amino)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol

Cat. No.: B2611254
CAS No.: 674294-16-7
M. Wt: 394.388
InChI Key: QUGITRRRWAYWGI-UHFFFAOYSA-N
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Description

2-(2-((4-Amino-6-((2,5-dimethoxyphenyl)amino)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is notable for its potential pharmacological effects, including anti-inflammatory, antibacterial, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-Amino-6-((2,5-dimethoxyphenyl)amino)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol typically involves multiple steps. The initial step often includes the formation of the pyrimidine ring, followed by the introduction of the amino and nitro groups. The final steps involve the attachment of the ethoxyethanol moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(2-((4-Amino-6-((2,5-dimethoxyphenyl)amino)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amino derivatives .

Scientific Research Applications

2-(2-((4-Amino-6-((2,5-dimethoxyphenyl)amino)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antibacterial effects.

    Medicine: Investigated for its potential therapeutic applications, particularly in treating inflammatory diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-((4-Amino-6-((2,5-dimethoxyphenyl)amino)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol involves its interaction with specific molecular targets and pathways. It may inhibit the activity of certain enzymes or receptors involved in inflammatory processes. The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-((4-Amino-6-((2,5-dimethoxyphenyl)amino)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

2-[2-[[4-amino-6-(2,5-dimethoxyanilino)-5-nitropyrimidin-2-yl]amino]ethoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O6/c1-26-10-3-4-12(27-2)11(9-10)19-15-13(22(24)25)14(17)20-16(21-15)18-5-7-28-8-6-23/h3-4,9,23H,5-8H2,1-2H3,(H4,17,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGITRRRWAYWGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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